6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQWYLBBHBLVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The pyrazole nucleus is commonly synthesized through cyclocondensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. This method is well-documented for generating various substituted pyrazoles with high regioselectivity and yield.
- For example, hydrazine reacts with β-diketones or 1,3-diketones to form pyrazoles in good yields under mild conditions.
- The choice of diketone and hydrazine derivative controls substitution patterns on the pyrazole ring.
- Catalysts such as nano-ZnO have been employed to improve reaction efficiency and yield, achieving up to 95% yield in some cases.
Cyclocondensation Using Acetylenic Ketones
To introduce alkynyl substituents, acetylenic ketones can be used as substrates in cyclocondensation reactions with hydrazines. This approach allows the direct incorporation of alkynyl groups into the pyrazole framework.
- Phenylhydrazine condenses with acetylenic ketones to yield pyrazoles bearing alkynyl substituents, although regioisomer mixtures may form.
- Regioselectivity can be influenced by the nature of the hydrazine and reaction conditions.
Formation of the Imidazo[1,2-b]pyrazole Fused Ring
The imidazo[1,2-b]pyrazole core is typically formed by cyclization reactions involving pyrazole precursors bearing appropriate functional groups that enable ring fusion.
- A common approach is the condensation of 3-amino-pyrazole derivatives with aldehydes or α-haloketones to form the imidazo ring fused to the pyrazole.
- The cyclization often proceeds under acidic or basic catalysis, sometimes requiring heating.
- The fused ring formation is key to establishing the bicyclic heterocycle characteristic of imidazo[1,2-b]pyrazoles.
Introduction of the Cyclopropyl Group at the 6-Position
The cyclopropyl substituent can be introduced via several methods:
- Starting from a cyclopropyl-substituted precursor such as a cyclopropyl ketone or aldehyde that participates in the cyclization.
- Alternatively, cyclopropylation of a preformed imidazo[1,2-b]pyrazole core at the 6-position via directed lithiation followed by reaction with cyclopropyl electrophiles.
- Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi) using cyclopropylboron or cyclopropylmetal reagents can also be employed for selective substitution.
N1-Alkylation with Propargyl Group
Selective alkylation at the N1 nitrogen of the imidazo[1,2-b]pyrazole is performed using propargyl halides (e.g., propargyl bromide or chloride).
- The reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
- Control of reaction conditions is critical to avoid over-alkylation or side reactions.
- This step installs the prop-2-yn-1-yl substituent that is crucial for the compound’s biological activity or further functionalization.
Installation of the Carbonitrile Group at the 7-Position
The nitrile group at the 7-position can be introduced by:
- Direct substitution if the precursor contains a suitable leaving group (e.g., halogen) at the 7-position, which can be displaced by cyanide ion (e.g., KCN or NaCN) under nucleophilic substitution conditions.
- Alternatively, the nitrile can be introduced via dehydration of amides or aldoximes at the 7-position.
- Careful control of reaction conditions is necessary to preserve the integrity of the fused heterocyclic system.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine + 1,3-diketones, nano-ZnO catalyst | High yield polysubstituted pyrazoles |
| Alkynyl substitution | Cyclocondensation | Acetylenic ketones + hydrazines | Alkynyl-substituted pyrazoles, regioisomers |
| Imidazo ring fusion | Cyclization | Aminopyrazole + aldehydes/α-haloketones | Formation of fused imidazo[1,2-b]pyrazole |
| Cyclopropyl group introduction | Directed lithiation or cross-coupling | Cyclopropyl electrophiles or organometallics | Selective 6-position substitution |
| N1-Alkylation | Nucleophilic substitution | Propargyl bromide + base (K2CO3, NaH) | Propargyl group installed at N1 |
| Nitrile group installation | Nucleophilic substitution or dehydration | KCN/NaCN or dehydration reagents | 7-position carbonitrile introduced |
Research Findings and Optimization Notes
- The cyclocondensation of hydrazines with 1,3-diketones remains the most reliable and high-yielding method for pyrazole synthesis, with yields often exceeding 80–90% under optimized conditions.
- Use of aprotic polar solvents and acid additives can improve regioselectivity and reaction rates in pyrazole formation.
- Regioselectivity in alkynyl-substituted pyrazoles can be influenced by the choice of hydrazine and reaction temperature.
- The propargylation step requires careful control to avoid side reactions; mild bases and low temperatures are preferred.
- Introduction of the cyclopropyl group may require protection/deprotection strategies if sensitive functional groups are present.
- Nitrile group installation via nucleophilic substitution is efficient when a good leaving group is pre-installed; otherwise, indirect methods such as dehydration are used.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Observations:
The propargyl group (common in the target and cyclobutyl analog) enables click chemistry applications but raises safety concerns (flammability/explosivity) .
Biological Relevance :
- ZINC13142972 , a sugar-substituted analog, demonstrates inhibitory activity against bacterial targets (glpX and DIP1084), suggesting the imidazo[1,2-b]pyrazole core is critical for binding .
- The fluorophenyl derivative (10i) highlights how electron-withdrawing groups (e.g., fluorine) improve metabolic stability, a strategy applicable to the target compound .
Synthetic Flexibility :
Biological Activity
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that contribute to its pharmacological properties, particularly in medicinal chemistry.
The biological activity of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites, thereby modulating enzyme activity and affecting various signaling pathways.
Inhibitory Effects
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant inhibitory effects against various enzymes. For instance, some derivatives have been shown to inhibit carbonic anhydrase and cholinesterase, which are crucial for numerous physiological processes .
Anticancer Properties
Research indicates that compounds similar to 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may enhance the efficacy of cancer therapies. For example, studies on related imidazo derivatives have shown promising results in enhancing the antitumor effects when used in conjunction with immunotherapies like anti-PD-1 antibodies .
Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 7 | ENPP1 | 5.70 | Potent inhibitor |
| 6-cyclopropyl derivative | Carbonic anhydrase | Varies | Enzyme inhibition |
| Cholinesterase inhibitor | Cholinesterase | Varies | Neuroprotective effects |
Summary of Research Findings
Case Study 1: ENPP1 Inhibition
A study focusing on imidazo[1,2-a]pyrazine derivatives highlighted the compound's ability to inhibit ENPP1 effectively. This inhibition plays a crucial role in modulating the cGAS-STING pathway, which is essential for immune response and cancer therapy . The compound demonstrated an IC50 value of 5.70 nM, indicating its potency.
Case Study 2: Anticancer Efficacy
In another investigation, compounds structurally related to 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile were tested in murine models alongside anti-PD-1 therapies. The combination treatment led to a tumor growth inhibition rate of 77.7%, showcasing the potential for enhanced therapeutic strategies against tumors .
Q & A
Q. What are the established synthetic routes for 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization of cyclopropyl-substituted hydrazine precursors with nitrile derivatives under controlled conditions. A common method includes:
- Step 1 : Condensation of cyclopropyl hydrazine with a propargyl halide to introduce the prop-2-yn-1-yl group.
- Step 2 : Cyclization using a nitrile source (e.g., tosyl cyanide) in THF at 25°C with Pd(PPh₃)₄ as a catalyst, achieving ~44% yield after purification via silica gel chromatography . Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress with TLC and adjust stoichiometry of electrophiles (e.g., 2.0 equiv ethyl cyanoformate) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., distinguishing cyclopropyl protons at δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₃N₅O₂Si⁺ with observed m/z 398.2134) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (noted in SHELX-refined structures) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous imidazo[1,2-b]pyrazoles exhibit:
- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria .
- Enzyme inhibition : Binding to fructose-1,6-bisphosphatase II (glpX) with IC₅₀ ~5 µM in computational models .
- Anticancer potential : Apoptosis induction in HeLa cells via ROS generation (observed in analogues) .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?
Regioselectivity is controlled by:
- Directed metalation : Use TMPMgCl·LiCl to deprotonate the C3 position of the imidazo[1,2-b]pyrazole core, enabling selective functionalization .
- Catalyst choice : Pd(PPh₃)₄ promotes cyano group insertion at the 7-position without side-product formation .
- Temperature gradients : Reactions at −20°C minimize undesired cyclopropane ring opening .
Q. What experimental approaches resolve contradictions in reported biological activity data across analogues?
Discrepancies arise from substituent effects (e.g., cyclopropyl vs. cyclobutyl groups). Strategies include:
- Comparative SAR studies : Test 6-cyclopropyl vs. 6-cyclobutyl derivatives in identical assays (e.g., enzyme inhibition glpX vs. FecCD targets) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity differences (ΔG values) to distinguish true activity from assay artifacts .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina screens against NP_939302.1 (glpX) with binding energy −9.2 kcal/mol .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Ser-124 and hydrophobic contacts with cyclopropyl) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability studies recommend:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
